Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride is determined by its molecular formula, C13H18ClNO3. For a more detailed analysis, one would need to refer to its structural diagrams and spectral data, which are typically provided by chemical databases .Scientific Research Applications
1. Coordination Polymers and Networks
Ethyl esters of pyridinecarboxylate bridging ligands, which may include compounds similar to ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride, have been used to create novel coordination polymers. These polymers feature unique structures combining interdigitated infinite 1D chains and interpenetrated 2D grids, contributing to advances in material science and chemistry (Ayyappan, Evans, & Lin, 2002).
2. Diiron(II) Complexes and Oxygenation Studies
In the field of inorganic chemistry, derivatives of ethyl-substituted pyridine ligands, akin to ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride, have been synthesized and used in the study of diiron(II) complexes. These complexes serve as analogs for the diiron(II) center in enzymes and are crucial for understanding enzymatic mechanisms and designing bio-inspired catalysts (Carson & Lippard, 2006).
3. Anti-Juvenile Hormone Activity in Insects
Research in entomology has utilized compounds like ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride to explore anti-juvenile hormone activity. These studies focus on inducing metamorphosis in insect larvae, advancing our understanding of insect development and potential pest control methods (Fujita et al., 2005).
4. Mimicking Enzyme Activity
Ethyl-substituted compounds, related to ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride, have been synthesized to mimic the activity of enzymes like organophosphate pesticide degrading enzymes and metallo-β-lactamases. These studies are significant in medicinal chemistry, offering insights into enzyme functions and the development of therapeutic agents (Daumann et al., 2012).
Safety And Hazards
properties
IUPAC Name |
ethyl 3-pyrrolidin-3-yloxybenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-2-16-13(15)10-4-3-5-11(8-10)17-12-6-7-14-9-12;/h3-5,8,12,14H,2,6-7,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLFNZKQANRZDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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